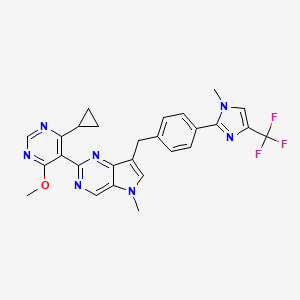

Usp1-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24F3N7O |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-5-methyl-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrrolo[3,2-d]pyrimidine |

InChI |

InChI=1S/C27H24F3N7O/c1-36-12-18(10-15-4-6-17(7-5-15)25-34-20(13-37(25)2)27(28,29)30)22-19(36)11-31-24(35-22)21-23(16-8-9-16)32-14-33-26(21)38-3/h4-7,11-14,16H,8-10H2,1-3H3 |

InChI Key |

PISYZSKLCLZDRV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=NC(=NC=C21)C3=C(N=CN=C3OC)C4CC4)CC5=CC=C(C=C5)C6=NC(=CN6C)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Usp1-IN-3: A Technical Guide to its Discovery and Chemical Synthesis

A Comprehensive Overview for Researchers and Drug Development Professionals

Usp1-IN-3 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. Its ability to target USP1 makes it a promising candidate for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Biological Activity of this compound

| Assay | Target | IC50 | Cell Line | Notes |

| Biochemical Assay | USP1-UAF1 | <30 nM | - | Potent inhibition of the USP1-UAF1 complex. |

| Cell Viability Assay | - | <100 nM | BRCA1 mutant | Demonstrates synthetic lethality in BRCA1-deficient cells. |

| Cell Viability Assay | - | >10 µM | BRCA1 WT | Exhibits high selectivity for BRCA1 mutant over wild-type cells. |

Experimental Protocols

Plausible Chemical Synthesis of this compound

The chemical synthesis of this compound can be approached through a convergent synthesis strategy, involving the preparation of two key intermediates: the[1][2][3]triazolo[1,5-a]pyridine core and the substituted imidazole moiety, followed by their coupling.

Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Intermediate:

A general method for the synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes.

-

Step 1: Formation of N-(pyridin-2-yl)formamidoxime. React 2-aminopyridine with a suitable formamidoxime precursor under mild conditions.

-

Step 2: Cyclization. Treat the resulting N-(pyridin-2-yl)formamidoxime with a dehydrating agent, such as trifluoroacetic anhydride, to induce cyclization and form the[1][2][3]triazolo[1,5-a]pyridine ring system.

Synthesis of the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole Intermediate:

-

Step 1: Synthesis of 4-(trifluoromethyl)-1H-imidazole. This can be achieved through various published methods for the synthesis of substituted imidazoles.

-

Step 2: N-isopropylation. React 4-(trifluoromethyl)-1H-imidazole with an isopropylating agent, such as 2-bromopropane, in the presence of a base to yield 1-isopropyl-4-(trifluoromethyl)-1H-imidazole.

Final Coupling Step:

-

Couple the synthesized[1][2][3]triazolo[1,5-a]pyridine intermediate with the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole moiety through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, after appropriate functionalization of the coupling partners.

USP1-UAF1 Biochemical Assay Protocol (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against the USP1-UAF1 complex.

-

Reagents and Materials:

-

Recombinant human USP1/UAF1 enzyme complex

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)

-

This compound (serially diluted in DMSO)

-

384-well, low-volume, black assay plates

-

TR-FRET enabled microplate reader

-

-

Assay Procedure:

-

Prepare a solution of USP1-UAF1 enzyme in assay buffer.

-

Prepare a solution of ubiquitin-rhodamine 110 substrate in assay buffer.

-

In the assay plate, add 2 µL of serially diluted this compound or DMSO (as a control).

-

Add 4 µL of the USP1-UAF1 enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of the ubiquitin-rhodamine 110 substrate solution to each well.

-

Incubate the reaction for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a microplate reader (excitation at 495 nm, emission at 520 nm and 495 nm).

-

The ratio of the emission signals is calculated and used to determine the percent inhibition.

-

IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

-

Cell Viability Assay Protocol (WST-1)

This protocol describes the use of a WST-1 assay to assess the effect of this compound on the viability of cancer cell lines.

-

Reagents and Materials:

-

BRCA1 mutant and wild-type cell lines

-

Complete cell culture medium

-

This compound (serially diluted in culture medium)

-

WST-1 reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Gently shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Caption: USP1 Signaling Pathway in DNA Damage Response.

Caption: Plausible Chemical Synthesis Workflow for this compound.

Caption: Experimental Workflows for this compound Evaluation.

References

An In-depth Technical Guide on the Mechanism of Action of Usp1-IN-3 in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinase (DUB) that plays a pivotal role in regulating the DNA Damage Response (DDR), particularly through the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. Its overexpression is correlated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention. Usp1-IN-3 is a selective small molecule inhibitor of the USP1-UAF1 complex. This document elucidates the core mechanism of action of USP1 inhibition by compounds like this compound, focusing on its role in DNA repair, the concept of synthetic lethality in genetically defined cancers, and the key experimental methodologies used for its characterization.

The USP1-UAF1 Deubiquitinase Complex

USP1 functions as a heterodimeric complex with its essential cofactor, USP1-Associated Factor 1 (UAF1). UAF1 is crucial for stabilizing USP1 and allosterically enhancing its catalytic activity.[1] The USP1-UAF1 complex is a key regulator of genome stability, primarily by reversing monoubiquitination on two critical substrates involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[2][3][4]

-

Regulation of Translesion Synthesis (TLS): During DNA replication, stalls at sites of DNA damage trigger the monoubiquitination of PCNA at lysine 164 (PCNA-Ub) by the RAD18 E3 ligase.[5] This modification serves as a scaffold to recruit low-fidelity TLS polymerases that can bypass the lesion, albeit in an error-prone manner.[1][5] USP1-UAF1 reverses this signal by deubiquitinating PCNA, thereby preventing the unscheduled recruitment of TLS polymerases and maintaining genomic integrity.[1][5]

-

Regulation of the Fanconi Anemia (FA) Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). A central step in this pathway is the monoubiquitination of the FANCI-FANCD2 complex, which promotes its localization to chromatin at the site of damage.[3][6] The deubiquitination of FANCD2 by USP1-UAF1 is a critical subsequent step, required to release the complex from DNA and recycle it for subsequent repair events.[6][7]

Core Mechanism of Action of this compound

This compound is a potent and selective inhibitor of the USP1-UAF1 complex.[8] Its mechanism of action is centered on the blockade of USP1's enzymatic activity, which leads to the sustained ubiquitination of its key substrates. This targeted inhibition disrupts the precise spatio-temporal regulation of DNA repair pathways.

Upon treatment with a USP1 inhibitor like this compound, cells exhibit a marked accumulation of monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[6][9] This accumulation prevents the proper completion of DNA repair, leading to unresolved DNA lesions, replication stress, and genomic instability.[10][11]

Caption: USP1-UAF1 deubiquitinates FANCD2 and PCNA. This compound blocks this activity.

Synthetic Lethality in DNA Repair-Deficient Cancers

A key therapeutic strategy involving USP1 inhibitors is the exploitation of synthetic lethality. This occurs when the inhibition of USP1 is lethal to cancer cells that have a pre-existing deficiency in another DNA repair pathway, such as those with BRCA1 or BRCA2 mutations, but is tolerated by normal, healthy cells.[4][12][13]

The synthetic lethal relationship between USP1 inhibition and BRCA1/2 deficiency is driven primarily by the aberrant processing of ubiquitinated PCNA.[4][11][14] BRCA1/2-deficient cells already suffer from impaired homologous recombination (HR) and increased replication fork instability.[10] When USP1 is inhibited in these cells:

-

Hyperaccumulation of Ub-PCNA: The lack of deubiquitination leads to a massive buildup of both mono- and poly-ubiquitinated PCNA.[13][14]

-

PCNA Degradation: This hyper-ubiquitinated PCNA is targeted for degradation, leading to a depletion of total PCNA protein levels.[4][11]

-

Replication Catastrophe: The loss of PCNA, a critical component of the replication machinery, results in severe replication stress, decreased DNA synthesis, accumulation of single-strand breaks, and ultimately, cell death.[4][11][15]

This mechanism is distinct from that of PARP inhibitors, and importantly, USP1 inhibition can be effective in PARP-inhibitor resistant models.[10][12] Furthermore, combining USP1 and PARP inhibitors has been shown to be strongly synergistic in BRCA1/2-mutant models.[4][13]

Caption: USP1 inhibition is synthetically lethal with BRCA deficiency via PCNA dysregulation.

Quantitative Data for USP1 Inhibitors

The potency of USP1 inhibitors is determined through biochemical and cellular assays. This compound has demonstrated high potency against the USP1-UAF1 complex and selective cytotoxicity in BRCA1-mutant cells.

| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |

| This compound | Biochemical | USP1-UAF1 Complex | < 30 nM | [8] |

| This compound | Cell Viability | BRCA1-mutant Cell Line | < 100 nM | [8] |

| This compound | Cell Viability | BRCA1 Wild-Type Cell Line | > 10 µM | [8] |

| ML323 | Biochemical (Ub-Rho) | USP1-UAF1 Complex | 76 nM | [16] |

| ML323 | Biochemical (Ub-PCNA) | USP1-UAF1 Complex | 820 nM | [16] |

Table 1: Summary of reported IC50 values for selective USP1 inhibitors. ML323 is a well-characterized tool compound often used in USP1 research.

Key Experimental Protocols

Characterizing the mechanism of a USP1 inhibitor like this compound involves a multi-step process from biochemical validation to cellular activity assessment.

Caption: Workflow for characterizing USP1 inhibitors from biochemical to cellular assays.

Protocol: USP1/UAF1 Biochemical Inhibition Assay

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of the purified USP1-UAF1 complex. A common method is a fluorescence-based assay using a ubiquitin-conjugated fluorophore substrate like Ubiquitin-AMC (Ub-AMC).[17]

Materials:

-

Purified recombinant USP1/UAF1 complex.[17]

-

Ub-AMC substrate (BPS Bioscience, Cat# 81150 or similar).[17]

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100).

-

Test compound (e.g., this compound) serially diluted in DMSO.

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-460 nm).

Methodology:

-

Prepare a working solution of USP1/UAF1 complex in assay buffer to the desired final concentration (e.g., 0.5-5 nM).

-

Add 48 µL of the diluted enzyme complex to each well of the 96-well plate.

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

-

Prepare a working solution of Ub-AMC substrate in assay buffer (e.g., final concentration of 100-200 nM).

-

Initiate the enzymatic reaction by adding 50 µL of the Ub-AMC solution to each well.

-

Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve).

-

Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol: Cellular Target Engagement via Western Blot

This protocol confirms that the inhibitor blocks USP1 activity in a cellular context by measuring the accumulation of its ubiquitinated substrates.

Materials:

-

Cancer cell lines (e.g., U2OS, HCT116, or a BRCA1-mutant/WT isogenic pair).

-

Test compound (this compound).

-

Optional: DNA damaging agent (e.g., Mitomycin C (MMC) or Cisplatin to induce substrate ubiquitination).

-

Lysis Buffer (e.g., RIPA buffer with protease and DUB inhibitors like PR-619).

-

Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control).

-

Secondary HRP-conjugated antibodies.

-

SDS-PAGE gels and Western blot equipment.

Methodology:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the test compound at various concentrations (e.g., 0.1x to 100x the biochemical IC50) for a specified time (e.g., 6-24 hours). A DMSO-treated sample serves as a negative control.

-

Optional: Co-treat with a DNA damaging agent like Cisplatin (10-100 µM) for the final 6 hours to enhance the ubiquitination signal.[16]

-

Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.

-

Quantify total protein concentration using a BCA assay.

-

Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE. The monoubiquitinated forms of PCNA (~37 kDa) and FANCD2 (~162 kDa) will migrate slower than their unmodified counterparts (~29 kDa and ~155 kDa, respectively).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies overnight at 4°C.

-

Wash and incubate with secondary antibodies.

-

Develop the blot using an ECL substrate and image the chemiluminescence.

-

Analyze the band intensities. A successful target engagement will show a dose-dependent increase in the ratio of ubiquitinated to unmodified PCNA and FANCD2.[9]

Conclusion

This compound and other selective USP1 inhibitors represent a promising class of targeted anticancer agents. Their mechanism of action is rooted in the disruption of critical DNA repair pathways through the inhibition of PCNA and FANCD2 deubiquitination. This leads to a powerful synthetic lethal phenotype in cancers harboring deficiencies in other DDR pathways, most notably BRCA1/2 mutations. The continued investigation of these inhibitors, supported by the robust biochemical and cellular protocols outlined herein, holds significant potential for developing novel therapies for difficult-to-treat and drug-resistant cancers.

References

- 1. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. USP1 is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tangotx.com [tangotx.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comprehensive interrogation of synthetic lethality in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

Usp1-IN-3 and the USP1/UAF1 Complex: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Usp1-IN-3, a selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This document details the mechanism of action, key quantitative data, experimental protocols, and the critical signaling pathways governed by this enzyme complex, offering a valuable resource for researchers in oncology and DNA damage response.

Introduction

Ubiquitin-Specific Protease 1 (USP1), in complex with its essential cofactor UAF1, is a key regulator of the DNA damage response (DDR).[1][2] The USP1/UAF1 complex plays a critical role in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[3][4][5] By deubiquitinating key substrates such as FANCD2 and PCNA, USP1/UAF1 facilitates the timely termination of DNA repair processes.[3][5][6] Dysregulation of USP1 activity is implicated in various cancers, making it an attractive therapeutic target. This compound is a potent and selective small molecule inhibitor of the USP1/UAF1 complex, demonstrating significant potential for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1 mutations.[2][7]

Mechanism of Action

This compound is a selective inhibitor of the USP1/UAF1 deubiquitinase complex.[7] The catalytic activity of USP1 is dependent on its association with UAF1. This compound exerts its inhibitory effect on the complex, preventing the deubiquitination of key substrates involved in DNA repair. This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which in turn disrupts the normal progression of the Fanconi Anemia and Translesion Synthesis pathways.[3][5] This disruption of DNA repair can lead to synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA1 mutations.[2]

Data Presentation

The following tables summarize the quantitative data for this compound and other relevant USP1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound and Comparative USP1 Inhibitors

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | USP1/UAF1 | <30 nM | Biochemical Assay | [7] |

| ML323 | USP1/UAF1 | 76 nM | Ubiquitin-Rhodamine Assay | [5] |

| ML323 | USP1/UAF1 | 174 nM | K63-linked di-Ubiquitin Gel-based Assay | [5] |

| ML323 | USP1/UAF1 | 820 nM | Ub-PCNA Gel-based Assay | [5] |

| KSQ-4279 | USP1/UAF1 | Sub-nanomolar | Biochemical Assay |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | IC50 | Assay Type | Reference |

| This compound | BRCA1 mutant | <100 nM | Viability Assay | [7] |

| This compound | BRCA1 WT | >10 µM | Viability Assay | [7] |

Table 3: Selectivity Profile of a Representative USP1 Inhibitor (ML323)

| Deubiquitinase | IC50 (µM) |

| USP1/UAF1 | 0.076 |

| USP2 | >200 |

| USP5 | >200 |

| USP7 | >200 |

| USP8 | >200 |

| USP10 | >200 |

| USP11 | >200 |

| USP14 | >200 |

| USP21 | >200 |

| USP46/UAF1 | >200 |

Note: A specific selectivity panel for this compound against a broad range of deubiquitinases is not currently available in the public domain. The data for ML323 is provided as a representative example of a selective USP1 inhibitor.[5]

Signaling Pathways

The following diagrams illustrate the key signaling pathways regulated by the USP1/UAF1 complex.

Caption: The Fanconi Anemia (FA) DNA repair pathway.

Caption: The Translesion Synthesis (TLS) DNA repair pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and other USP1 inhibitors.

Biochemical Assays

1. Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay

This is a fluorescence-based assay to measure the deubiquitinase activity of USP1/UAF1.

-

Principle: The Ub-Rho110 substrate is non-fluorescent. Upon cleavage by a DUB, the highly fluorescent Rhodamine 110 is released, and the increase in fluorescence is proportional to enzyme activity.

-

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-Rhodamine 110 substrate

-

Assay buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT

-

This compound or other test compounds

-

384-well black, low-volume plates

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)

-

-

Protocol:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add 50 nL of the compound solution or DMSO (vehicle control).

-

Add 10 µL of USP1/UAF1 enzyme solution (e.g., 2X final concentration) to each well and incubate for 30 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of Ub-Rho110 substrate solution (e.g., 2X final concentration).

-

Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes.

-

Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

2. Di-ubiquitin Cleavage Assay (Gel-based)

This assay provides a direct visualization of the cleavage of a di-ubiquitin substrate.

-

Principle: USP1/UAF1 cleaves a di-ubiquitin chain into mono-ubiquitin, which can be resolved and visualized by SDS-PAGE.

-

Materials:

-

Recombinant human USP1/UAF1 complex

-

K63-linked di-ubiquitin

-

Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT

-

This compound or other test compounds

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

Coomassie Brilliant Blue or silver stain

-

Gel imaging system

-

-

Protocol:

-

Prepare a serial dilution of this compound.

-

In a microcentrifuge tube, combine USP1/UAF1 complex (e.g., 100 nM final concentration) and K63-linked di-ubiquitin (e.g., 2 µM final concentration) in assay buffer.

-

Add the desired concentration of this compound or DMSO.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.

-

Separate the reaction products on an SDS-PAGE gel.

-

Stain the gel with Coomassie Blue or silver stain.

-

Image the gel and quantify the band intensities for di-ubiquitin and mono-ubiquitin to determine the extent of cleavage and inhibition.

-

Cellular Assays

1. Cellular Target Engagement: PCNA and FANCD2 Ubiquitination

This Western blot-based assay confirms that this compound inhibits USP1/UAF1 activity in a cellular context.

-

Principle: Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which can be detected by their increased molecular weight on a Western blot.

-

Materials:

-

Cancer cell line of interest (e.g., U2OS, HeLa)

-

This compound

-

DNA damaging agent (e.g., cisplatin, hydroxyurea) (optional, to induce substrate ubiquitination)

-

RIPA lysis buffer with protease and DUB inhibitors (e.g., NEM)

-

Primary antibodies against PCNA and FANCD2

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response of this compound for a specified time (e.g., 6-24 hours). A positive control with a known USP1 inhibitor (e.g., ML323) is recommended.

-

(Optional) Co-treat with a DNA damaging agent for the last few hours of the incubation to increase the pool of ubiquitinated substrates.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and Western blotting with antibodies against PCNA and FANCD2.

-

Develop the blot and quantify the band intensities for the unmodified and monoubiquitinated forms of the proteins. An increase in the ratio of ubiquitinated to unmodified protein indicates target engagement.

-

2. Co-Immunoprecipitation (Co-IP) for Target Interaction

This assay can be used to demonstrate the interaction of USP1 with its substrates.

-

Principle: An antibody against a protein of interest is used to pull down that protein and any interacting partners from a cell lysate.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Co-IP lysis buffer

-

Antibodies for immunoprecipitation (e.g., anti-USP1) and for Western blotting (e.g., anti-FANCD2, anti-PCNA)

-

Protein A/G agarose beads

-

-

Protocol:

-

Treat cells with this compound or DMSO.

-

Lyse cells and pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-USP1 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

Analyze the eluate by Western blotting for the presence of FANCD2 and PCNA. A decrease in the interaction upon treatment with this compound could suggest a conformational change in USP1.

-

In Vivo Xenograft Model

This protocol describes a general approach for evaluating the efficacy of this compound in a mouse xenograft model.

-

Principle: The anti-tumor activity of this compound is assessed by its ability to inhibit the growth of human cancer cell-derived tumors in immunocompromised mice.

-

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Cancer cell line of interest (e.g., a BRCA1-mutant ovarian or breast cancer cell line)

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers like Ub-PCNA).

-

Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.

-

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a USP1 inhibitor like this compound.

Caption: A typical workflow for USP1 inhibitor discovery and development.

Conclusion

This compound is a promising selective inhibitor of the USP1/UAF1 complex with demonstrated biochemical and cellular activity. Its mechanism of action, centered on the disruption of key DNA repair pathways, makes it a compelling candidate for further investigation, particularly in the context of synthetic lethality in cancers with underlying DNA repair deficiencies. This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of targeting the USP1/UAF1 complex.

References

- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

The Role of Usp1-IN-3 in the Fanconi Anemia Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fanconi Anemia (FA) pathway is a critical cellular mechanism responsible for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A central event in the activation of this pathway is the monoubiquitination of the FANCD2 protein, a process tightly regulated by a cascade of FA core complex proteins. The removal of this ubiquitin mark, or deubiquitination, is equally crucial for the proper progression and completion of DNA repair. This process is primarily mediated by the ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1. Dysregulation of the FA pathway leads to Fanconi anemia, a rare genetic disorder characterized by bone marrow failure, congenital abnormalities, and a predisposition to cancer.

Recent research has identified USP1 as a promising therapeutic target for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The rationale behind this approach, known as synthetic lethality, is that inhibiting USP1 in cells that are already compromised in their ability to repair DNA through homologous recombination will lead to an overwhelming accumulation of DNA damage and subsequent cell death. Usp1-IN-3 is a potent and selective small molecule inhibitor of USP1. This technical guide provides an in-depth overview of the role of this compound in the Fanconi Anemia pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.

This compound: A Selective Inhibitor of USP1

This compound is a small molecule that has been identified as a selective inhibitor of the deubiquitinating activity of the USP1-UAF1 complex. Its potency and selectivity make it a valuable tool for studying the intricate role of USP1 in the FA pathway and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and other relevant USP1 inhibitors. This data provides a comparative overview of their potency and cellular effects.

| Inhibitor | Target | IC50 | Cell Line | Parameter | IC50 | Reference |

| This compound | USP1-UAF1 | <30 nM | BRCA1 mutant | Viability | <100 nM | [1] |

| This compound | USP1-UAF1 | <30 nM | BRCA1 WT | Viability | >10 µM | [1] |

| Usp1-IN-2 | USP1 | <50 nM | - | - | - | [2] |

| SJB3-019A | USP1 | - | K562 | Cytotoxicity | 0.0781 µM | [3] |

Table 1: In vitro and cellular potency of selected USP1 inhibitors.

Mechanism of Action of this compound in the Fanconi Anemia Pathway

The canonical Fanconi Anemia pathway is activated in response to DNA damage, particularly ICLs. This activation leads to the monoubiquitination of FANCD2 at lysine 561. Monoubiquitinated FANCD2 (FANCD2-Ub) then localizes to chromatin at the site of damage, where it plays a crucial role in recruiting other DNA repair factors. For the DNA repair process to be completed and the cell cycle to resume, FANCD2-Ub must be deubiquitinated. This is where USP1 plays its vital role.

By inhibiting USP1, this compound prevents the deubiquitination of FANCD2. This leads to the accumulation of FANCD2-Ub on the chromatin. While the initial ubiquitination of FANCD2 is a necessary step for repair, the inability to remove the ubiquitin mark stalls the pathway, leading to persistent checkpoint activation and, ultimately, can trigger apoptosis. In the context of cancer cells with underlying DNA repair defects, this sustained pathway "on" state induced by this compound can be synthetically lethal.

Signaling Pathway Diagram

Caption: this compound inhibits USP1, blocking FANCD2 deubiquitination.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of this compound on the Fanconi Anemia pathway.

Western Blot for FANCD2 Monoubiquitination

This protocol is designed to quantify the dose-dependent effect of this compound on the monoubiquitination status of FANCD2.

Materials:

-

Cell lines (e.g., HeLa, U2OS, or FA patient-derived cell lines)

-

This compound (dissolved in DMSO)

-

Mitomycin C (MMC) as a positive control for FA pathway activation

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-FANCD2 (e.g., Santa Cruz Biotechnology, sc-20022)

-

Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 24 hours). Include a positive control treated with MMC (e.g., 50 ng/mL for 16 hours) and a vehicle control (DMSO).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a membrane.

-

Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-FANCD2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Two bands for FANCD2 should be visible: the lower band representing the unmodified protein (FANCD2-S) and the upper, slower-migrating band representing the monoubiquitinated form (FANCD2-L).

-

Quantification: Densitometry analysis can be performed to quantify the ratio of FANCD2-L to FANCD2-S.

Cell Viability Assay

This protocol measures the cytotoxic effect of this compound, particularly in cell lines with and without FA pathway deficiencies.

Materials:

-

Cell lines (e.g., FA-patient derived cells and their corrected counterparts)

-

This compound

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Treatment: The following day, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Immunofluorescence for RAD51 Foci Formation

This assay assesses the impact of this compound on homologous recombination (HR), a key DNA repair process downstream of FANCD2 activation.

Materials:

-

Cells grown on coverslips

-

This compound

-

DNA damaging agent (e.g., MMC or ionizing radiation)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody: anti-RAD51

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound for a specified duration before inducing DNA damage.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Immunostaining: Block the cells and then incubate with the primary anti-RAD51 antibody. After washing, incubate with the fluorescently-labeled secondary antibody.

-

Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and acquire images using a fluorescence microscope.

-

Analysis: Quantify the number of RAD51 foci per nucleus in a significant number of cells for each condition.

Experimental Workflow Diagram

References

Usp1-IN-3: A Technical Guide to its Mechanism and Effect on PCNA Ubiquitination

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Usp1-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). We delve into its mechanism of action, with a particular focus on its downstream effect on the ubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a critical regulator of DNA replication and repair. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.

Introduction: The USP1-PCNA Axis in DNA Damage Response

Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key deubiquitinating enzyme (DUB) that plays a crucial role in the DNA Damage Response (DDR). A primary substrate of the USP1-UAF1 complex is monoubiquitinated PCNA (Ub-PCNA). PCNA is a scaffold protein that encircles DNA and is essential for DNA replication and repair.

Following DNA damage, PCNA is monoubiquitinated at the lysine 164 residue. This modification serves as a molecular switch, promoting the recruitment of low-fidelity translesion synthesis (TLS) polymerases that can bypass DNA lesions, thus preventing replication fork collapse. The timely removal of this ubiquitin mark by USP1 is critical to terminate TLS and restore normal, high-fidelity DNA replication. Dysregulation of this process can lead to genomic instability, a hallmark of cancer.

This compound and its analogues are small molecule inhibitors that target the catalytic activity of USP1. By inhibiting USP1, these compounds prevent the deubiquitination of PCNA, leading to the accumulation of Ub-PCNA. This sustained ubiquitination can disrupt the normal cell cycle and sensitize cancer cells to DNA-damaging agents, making USP1 an attractive target for cancer therapy.

Quantitative Data

The inhibitory activity of this compound and its analogues has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Inhibitory Activity of this compound Analogues against USP1-UAF1

| Compound | Assay Type | Substrate | IC50 (nM) | Reference |

| This compound | Not Specified | Not Specified | < 30 | N/A |

| ML323 | Ubiquitin-Rhodamine | Ub-Rho | 76 | [1] |

| ML323 | Gel-based | K63-linked diubiquitin | 174 | [1] |

| ML323 | Gel-based | Ub-PCNA | 820 | [1] |

Table 2: Cellular Activity of this compound Analogues

| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |

| SJB3-019A | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity | IC50 = 78.1 nM | [2][3][4] | |

| ML323 | H596 (Non-small cell lung cancer) | Western Blot | Increased Ub-PCNA levels | Starting at 5 µM | N/A |

| Related Compound | MDA-MB-436 (Breast Cancer) | Cell Viability | IC50 < 50 nM | N/A | |

| SJB3-019A | B-cell acute lymphoblastic leukemia cells | Cell Viability | IC50 ~0.4-0.6 µM (at 48h) | [5] | |

| ML323 | HCT116 (Colon Cancer) | Western Blot | Increased Ub-PCNA | 2.5 µM | [6] |

Signaling Pathways and Experimental Workflows

The USP1-PCNA Signaling Pathway

The following diagram illustrates the central role of USP1 in regulating PCNA ubiquitination and the mechanism of action of this compound.

Caption: USP1-PCNA signaling and this compound inhibition.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound.

Caption: Experimental workflow for this compound.

Experimental Protocols

In Vitro USP1 Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available USP1 inhibitor screening kits and can be used to determine the in vitro IC50 of this compound.

Materials:

-

Recombinant human USP1-UAF1 complex

-

Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/ml BSA, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

-

In a 96-well plate, add 25 µL of diluted USP1-UAF1 solution to each well, except for the "no enzyme" control wells.

-

Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer with DMSO.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the Ubiquitin-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the final fluorescence intensity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Western Blot for PCNA Ubiquitination

This protocol describes the detection of ubiquitinated PCNA in cells treated with this compound.

Materials:

-

Cancer cell line of interest (e.g., HCT116, U2OS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-PCNA, anti-Ubiquitin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 6-24 hours). Include a DMSO-treated control.

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE. A lower percentage gel may be required to resolve the higher molecular weight ubiquitinated PCNA species.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Capture the image using an imaging system. The unmodified PCNA band will appear at ~29 kDa, while the monoubiquitinated form (Ub-PCNA) will be at ~37 kDa.

-

Quantify the band intensities to determine the fold-change in Ub-PCNA levels relative to the control.

Cell Viability Assay (MTT)

This protocol is for determining the cytotoxic effect of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO control.

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of the USP1-PCNA axis in DNA damage response and other cellular processes. Its ability to potently and selectively inhibit USP1 leads to a predictable increase in PCNA ubiquitination, which can be leveraged to study the downstream consequences of this post-translational modification. The experimental protocols provided in this guide offer a framework for researchers to further characterize the activity of this compound and explore its therapeutic potential in various cancer models. Further investigation into the specific cellular contexts where this compound exhibits the most potent anti-cancer activity will be crucial for its future development as a therapeutic agent.

References

- 1. ubpbio.com [ubpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SJB3-019A | DUB | TargetMol [targetmol.com]

- 4. apexbt.com [apexbt.com]

- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unveiling the Role of Usp1-IN-3 in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinase enzyme that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways. Usp1-IN-3 is a selective inhibitor of USP1. This technical guide provides an in-depth exploration of the function of this compound in inducing cell cycle arrest, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols to investigate its effects. While specific quantitative cell cycle data for this compound is not publicly available, this guide presents representative data from other potent USP1 inhibitors to illustrate the expected cellular response.

Introduction to USP1 and its Role in Cell Cycle Control

USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from specific protein substrates, thereby regulating their stability and function.[1][2] Two of the most well-characterized substrates of USP1 are crucial players in the DNA damage response: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[2][3]

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. USP1 levels are themselves subject to cell cycle control, with protein levels being low during the G1 phase and peaking in the S and G2/M phases.[4] This dynamic regulation is critical for its function in DNA replication and repair.

Key functions of USP1 in the cell cycle and DNA damage response:

-

Fanconi Anemia (FA) Pathway: USP1 deubiquitinates monoubiquitinated FANCD2, a key event in the FA pathway that is essential for the repair of DNA interstrand crosslinks.[1][3] Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2.[3]

-

Translesion Synthesis (TLS): USP1 reverses the monoubiquitination of PCNA, a process that is required to recruit specialized, low-fidelity DNA polymerases to bypass DNA lesions during replication.[2][3][5] By deubiquitinating PCNA, USP1 helps to terminate the TLS process and prevent increased mutagenesis.[4]

-

Centrosome Duplication: Recent studies have implicated USP1 in the regulation of centrosome duplication, a process tightly linked to cell cycle progression.[6]

This compound: A Selective USP1 Inhibitor

This compound is a selective and potent inhibitor of the USP1-UAF1 deubiquitinase complex, with a reported IC50 value of less than 30 nM.[7] Its primary mechanism of action is the inhibition of the deubiquitinating activity of USP1. This leads to the hyperaccumulation of ubiquitinated forms of its substrates, FANCD2 and PCNA.[2] The sustained ubiquitination of these proteins disrupts the normal progression of the DNA damage response and can trigger cell cycle arrest and apoptosis, particularly in cancer cells with underlying DNA repair defects.[2][8]

Mechanism of this compound-Induced Cell Cycle Arrest

The inhibition of USP1 by this compound is expected to induce cell cycle arrest primarily through the disruption of DNA replication and the activation of DNA damage checkpoints.

-

S-Phase Arrest: The accumulation of monoubiquitinated PCNA following USP1 inhibition can lead to stalled replication forks and the accumulation of single-stranded DNA.[8] This, in turn, activates the S-phase checkpoint, leading to a transient arrest in the S-phase of the cell cycle.[8]

-

G2/M Arrest: If the DNA damage induced by USP1 inhibition is substantial, cells may arrest at the G2/M checkpoint to prevent entry into mitosis with damaged DNA.[9] Studies on USP1 knockdown have demonstrated a G2/M arrest in colorectal cancer cells.[9]

The following diagram illustrates the proposed signaling pathway leading to cell cycle arrest upon USP1 inhibition by this compound.

Caption: Signaling Pathway of USP1 Inhibition by this compound

Quantitative Analysis of Cell Cycle Arrest

While specific data for this compound is not available, the following table summarizes representative data from studies using other potent USP1 inhibitors, such as ML323, to illustrate the expected effect on cell cycle distribution in cancer cell lines. It is important to note that the extent of cell cycle arrest can be cell-line dependent and may be enhanced when combined with DNA-damaging agents.[10]

| Treatment | Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| DMSO (Control) | H596 (NSCLC) | 45 | 30 | 25 | [10] |

| ML323 (20 µM) | H596 (NSCLC) | 43 | 32 | 25 | [10] |

| Cisplatin (5 µM) | H596 (NSCLC) | 25 | 45 | 30 | [10] |

| ML323 (20 µM) + Cisplatin (5 µM) | H596 (NSCLC) | 15 | 65 | 20 | [10] |

| shControl | HCT116 (Colorectal) | 55.2 | 28.3 | 16.5 | [9] |

| shUSP1 | HCT116 (Colorectal) | 35.1 | 25.4 | 39.5 | [9] |

Disclaimer: This data is representative of the effects of USP1 inhibition by compounds other than this compound and should be used for illustrative purposes only. Direct experimental validation with this compound is required to determine its specific effects.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the indicated time.

-

Cell Harvest: Harvest cells by trypsinization, and collect them by centrifugation at 500 x g for 5 minutes.

-

Washing: Wash the cell pellet once with PBS and centrifuge again.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.

Caption: Experimental Workflow for Cell Cycle Analysis

Western Blotting for Key Signaling Proteins

This protocol outlines the detection of key proteins involved in the USP1 signaling pathway by Western blotting.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Ub-FANCD2, anti-Ub-PCNA, anti-USP1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.

Conclusion and Future Directions

This compound, as a selective inhibitor of USP1, holds significant potential as a tool for cancer research and as a potential therapeutic agent. Its mechanism of action, centered on the disruption of the DNA damage response through the accumulation of ubiquitinated FANCD2 and PCNA, is expected to lead to cell cycle arrest, primarily in the S and G2/M phases. This guide provides a framework for investigating the function of this compound in cell cycle control. Future research should focus on obtaining direct quantitative data for this compound's effects on the cell cycle in various cancer cell lines, both as a single agent and in combination with DNA-damaging therapies. Elucidating the precise molecular determinants of sensitivity to this compound will be crucial for its clinical development.

References

- 1. Insights into phosphorylation-dependent mechanisms regulating USP1 protein stability during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel role for the deubiquitinase USP1 in the control of centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

Usp1-IN-3 and Its Impact on Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the selective USP1 inhibitor, Usp1-IN-3, in the context of homologous recombination (HR), a critical DNA double-strand break repair pathway. This document summarizes the current understanding of the underlying molecular mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction: USP1 as a Therapeutic Target in DNA Repair

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response (DDR). By removing ubiquitin from key proteins, USP1 regulates their stability and function, thereby influencing critical cellular processes such as DNA repair and cell cycle progression.[1][2] Two of the most well-characterized substrates of USP1 in the context of DNA repair are the Fanconi Anemia (FA) pathway protein, FANCD2, and the Proliferating Cell Nuclear Antigen (PCNA).[1][3] The coordinated ubiquitination and deubiquitination of these proteins are essential for the proper functioning of DNA repair pathways, including the FA pathway for interstrand crosslink repair and translesion synthesis (TLS).[1][3]

The USP1/UAF1 complex has been shown to promote homologous recombination (HR)-mediated double-strand break (DSB) repair.[1][2] This function is, at least in part, attributed to its role in suppressing the error-prone non-homologous end joining (NHEJ) pathway.[1][2] Given its central role in DNA repair, USP1 has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Inhibition of USP1 is synthetically lethal in these homologous recombination-deficient (HRD) tumors.

This compound is a potent and selective inhibitor of the USP1-UAF1 complex. Its ability to disrupt USP1's function makes it a valuable tool for studying the intricacies of DNA repair and a potential candidate for targeted cancer therapy.

Mechanism of Action: How this compound Impairs Homologous Recombination

This compound exerts its effects on homologous recombination primarily by inhibiting the deubiquitinating activity of the USP1/UAF1 complex. This inhibition leads to the hyper-ubiquitination of key DNA repair proteins, disrupting the finely tuned signaling cascade required for efficient HR.

The core mechanism involves the following key steps:

-

Inhibition of USP1/UAF1: this compound binds to the USP1/UAF1 complex, blocking its catalytic activity.

-

Accumulation of Ubiquitinated Substrates: The inhibition of USP1 leads to the accumulation of monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[1][3]

-

Dysregulation of the Fanconi Anemia Pathway: The FA pathway is crucial for the repair of DNA interstrand crosslinks, a type of damage that is often repaired by HR. The persistent ubiquitination of FANCD2 disrupts its normal cycle of chromatin association and dissociation, impairing the FA pathway and, consequently, HR-mediated repair of these lesions.

-

Impairment of RAD51 Loading and Dynamics: While USP1 depletion does not seem to affect the initial recruitment of the central recombinase RAD51 to sites of DNA damage, it does impair the subsequent resolution of RAD51 foci.[4] This suggests a role for USP1 in the later stages of HR, potentially through its interaction with RAD51AP1, a protein that promotes RAD51-mediated DNA strand invasion.[4][5] The sustained presence of RAD51 foci may indicate stalled or incomplete recombination.

The following diagram illustrates the signaling pathway affected by this compound.

References

- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The USP1/UAF1 complex promotes double-strand break repair through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Selectivity Profile of Usp1-IN-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Usp1-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, is a critical deubiquitinase (DUB) that regulates key DNA damage response (DDR) pathways, making it a compelling target for cancer therapy. This document details the inhibitor's selectivity, the biochemical and cellular context of its action, and the experimental methodologies used for its characterization.

Introduction to USP1 and its Inhibition

Ubiquitin-Specific Protease 1 (USP1) is a cysteine protease that plays a pivotal role in regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1] By forming a heterodimeric complex with USP1-Associated Factor 1 (UAF1), which allosterically enhances its catalytic activity, USP1 removes monoubiquitin from critical DNA repair proteins, primarily the Fanconi Anemia I-D2 (FANCI-FANCD2) complex and Proliferating Cell Nuclear Antigen (PCNA).[2][3][4] Deubiquitination of these substrates by USP1-UAF1 effectively "resets" the signaling cascade, allowing for the proper regulation of DNA repair.[4]

In many cancers, the upregulation of USP1 allows tumor cells to better tolerate DNA damage induced by chemotherapeutics, contributing to drug resistance.[4][5] Therefore, inhibiting USP1 is a promising therapeutic strategy to induce synthetic lethality, particularly in tumors with existing DNA repair defects (e.g., BRCA mutations), and to sensitize cancer cells to DNA-damaging agents. This compound has emerged as a potent and selective chemical probe for this purpose.

Mechanism of Action and Signaling Pathway

This compound functions by directly inhibiting the deubiquitinase activity of the USP1-UAF1 complex. This leads to the accumulation of monoubiquitinated FANCD2 and PCNA. The persistence of these ubiquitinated forms disrupts the coordinated response to DNA damage, ultimately leading to cell cycle arrest and apoptosis in cancer cells. While the precise binding mode of this compound is not publicly detailed, it is likely an allosteric inhibitor that binds to a cryptic pocket away from the active site, a mechanism observed for other selective USP1 inhibitors like ML323.[4]

Caption: USP1-UAF1 signaling pathway and point of inhibition by this compound.

Selectivity Profile of this compound

This compound is characterized as a highly potent and selective inhibitor of the USP1-UAF1 complex. While a comprehensive screening panel against all known human DUBs has not been made publicly available for this specific compound, the available data underscores its high affinity for its intended target.

| Target | IC50 (nM) | Assay Type | Notes |

| USP1-UAF1 Complex | < 30 | Biochemical Assay | Demonstrates high-potency inhibition of the target enzyme complex.[6] |

| Other DUBs | N/A | N/A | Data from a broad selectivity panel is not publicly available. |

| BRCA1 mutant cells | < 100 | Cell Viability | Shows potent cytotoxic effects in a synthetic lethal context.[6] |

| BRCA1 WT cells | > 10,000 | Cell Viability | Over 100-fold selectivity for BRCA1 mutant vs. wild-type cells.[6] |

N/A: Not publicly available.

The significant window between its biochemical potency and its cellular activity in wild-type versus DNA-repair deficient backgrounds highlights its on-target effect and therapeutic potential.

Experimental Protocols

Determining the potency and selectivity of a DUB inhibitor requires a multi-step approach, progressing from biochemical assays to cellular target engagement studies.

Biochemical Potency and Selectivity Workflow

The general workflow involves an initial high-throughput screen to identify hits, followed by dose-response assays to determine potency (IC50) and subsequent screening against a panel of related enzymes to establish selectivity.

Caption: Workflow for determining inhibitor potency and selectivity.

Protocol: Biochemical IC50 Determination (Ubiquitin-Rhodamine Assay)

This fluorogenic assay measures the enzymatic activity of USP1-UAF1 by monitoring the cleavage of a quenched ubiquitin-rhodamine 110 (Ub-Rho) substrate.

-

Reagents & Buffers:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA.

-

Enzyme: Recombinant human USP1-UAF1 complex.

-

Substrate: Ubiquitin-Rhodamine 110.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

In a 384-well microplate, add the diluted inhibitor or DMSO (vehicle control).

-

Add the USP1-UAF1 enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the Ub-Rho substrate to all wells.

-

Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over 30-60 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cellular Target Engagement (Western Blot for Ub-PCNA)

This assay confirms that the inhibitor engages and blocks USP1 activity inside cells by measuring the accumulation of a known substrate, monoubiquitinated PCNA.

-

Cell Culture & Treatment:

-

Plate cancer cells (e.g., U2OS, HCT116) and allow them to adhere.

-

Treat cells with a DNA-damaging agent (e.g., 50 µM Cisplatin or 25 J/m² UV light) to induce PCNA monoubiquitination.

-

Concurrently, treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for 6-12 hours.

-

-

Protein Extraction & Western Blotting:

-

Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate (20-40 µg) via SDS-PAGE on an 8-12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against PCNA overnight at 4°C. This antibody will detect both unmodified PCNA (~29 kDa) and monoubiquitinated PCNA (Ub-PCNA, ~37 kDa).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensity for both PCNA and Ub-PCNA.

-

An effective on-target inhibitor will show a dose-dependent increase in the Ub-PCNA band intensity relative to the total PCNA signal.

-

Conclusion

This compound is a potent inhibitor of the USP1-UAF1 deubiquitinase complex, demonstrating high biochemical potency and significant cellular selectivity for cancer cells with deficiencies in DNA damage repair pathways, such as BRCA1 mutations. While comprehensive data against a broad panel of DUBs is not publicly available, its pronounced on-target cellular effects validate its utility as a selective chemical probe. The methodologies described herein provide a robust framework for characterizing this and other DUB inhibitors, which are a promising class of targeted agents for cancer therapy.

References

- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

The Role of USP1 Inhibition in Overcoming Chemoresistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Ubiquitin-Specific Protease 1 (USP1) inhibitors in preventing chemoresistance, with a focus on the inhibitor Usp1-IN-3 and its analogs. By elucidating the core mechanisms of action, presenting key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways, this document serves as a comprehensive resource for professionals in the field of oncology and drug discovery.

Core Mechanism of Action: Disrupting the DNA Damage Response

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that repair damaged DNA.[1] In many cancers, the DDR is hijacked to promote survival and resistance to DNA-damaging chemotherapeutic agents.[1] USP1 contributes to this resistance by deubiquitinating and stabilizing key proteins involved in two critical DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[2][3]

The primary substrates of USP1 in these pathways are FANCD2 (Fanconi Anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen).[1] Monoubiquitination of FANCD2 and PCNA is a crucial step for the recruitment of DNA repair machinery to sites of DNA damage.[2][3] USP1 reverses this process, thereby regulating the timing and extent of the DNA repair response.[2][3]

This compound and other USP1 inhibitors function by directly binding to and inhibiting the catalytic activity of USP1. This leads to the hyperaccumulation of monoubiquitinated FANCD2 and PCNA, which in turn disrupts the normal DNA repair process.[2][3] The persistent ubiquitination of these substrates leads to genomic instability and ultimately sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents like cisplatin and PARP inhibitors.[2][4]

Quantitative Data: Efficacy of USP1 Inhibitors

The potency and cellular effects of USP1 inhibitors have been quantified in various studies. The following tables summarize key data for this compound and the well-characterized USP1 inhibitor ML323.

| Inhibitor | Target | IC50 (in vitro) | Cell Line | Notes | Reference |

| This compound | USP1-UAF1 complex | <30 nM | - | Selective USP1 inhibitor. | [5] |

| This compound | Cell Viability | <100 nM | BRCA1 mutant cells | Demonstrates selective toxicity to cells with DNA repair deficiencies. | [5] |

| This compound | Cell Viability | >10 µM | BRCA1 wild-type cells | Highlights the synthetic lethality approach of targeting USP1. | [5] |

| ML323 | USP1-UAF1 complex | 76 nM | - | Determined by a ubiquitin-rhodamine assay. | [6] |

Table 1: In Vitro Potency of USP1 Inhibitors

| Cell Line | Treatment | Effect | Reference |

| H596 (Non-small cell lung cancer) | Cisplatin (100 µM) + ML323 (30 µM) | Significant increase in monoubiquitinated PCNA and FANCD2 compared to either agent alone. | [6] |

| H596 | Cisplatin + ML323 (1:1 and 1:4 ratios) | Potentiated cytotoxicity of cisplatin as determined by colony-forming assay. | [6] |

Table 2: Synergistic Effects of USP1 Inhibition with Chemotherapy

Experimental Protocols